An In-depth Technical Guide to 4-Bromophenyl isothiocyanate: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to 4-Bromophenyl isothiocyanate: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract: 4-Bromophenyl isothiocyanate is an aromatic organosulfur compound featuring a bromine atom and an isothiocyanate functional group attached to a benzene (B151609) ring. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic data, and experimental protocols for its synthesis and purification. Furthermore, it delves into the compound's chemical reactivity, its applications as a versatile intermediate in organic synthesis, and the potential biological activities and signaling pathways associated with the broader class of isothiocyanates. This document is intended to serve as a detailed resource for professionals in chemical research and drug development.
Chemical Structure
4-Bromophenyl isothiocyanate consists of a phenyl ring substituted at the para-position (position 4) with a bromine atom and an isothiocyanate (-N=C=S) group. The isothiocyanate group is a key functional moiety, rendering the central carbon atom highly electrophilic and susceptible to nucleophilic attack. This reactivity is fundamental to its utility in chemical synthesis.
Chemical and Physical Properties
4-Bromophenyl isothiocyanate is a white to light yellow crystalline powder at room temperature.[4][5] It is sensitive to moisture and should be stored accordingly, typically under refrigeration.[4][6]
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄BrNS | [1][2][4][7][8] |
| Molecular Weight | 214.08 g/mol | [1][2][3] |
| Melting Point | 56-58 °C | [3][4][7][9] |
| Boiling Point | 144-145 °C at 5 mmHg | [4][7] |
| Density | ~1.5 - 1.7 g/cm³ (estimate) | [4][7] |
| Appearance | White to light yellow crystalline powder | [4][5] |
| Water Solubility | 11.56 mg/L at 25 °C | [4][5] |
| logP (Octanol/Water) | 3.183 | [2][7] |
| Vapor Pressure | 0.00656 mmHg at 25 °C | [4][7] |
| Refractive Index | ~1.607 - 1.622 (estimate) | [4][7] |
| Flash Point | >110 °C | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 4-Bromophenyl isothiocyanate.
| Spectrum Type | Key Features | Source(s) |
| ¹H NMR (in CDCl₃) | Signals corresponding to the aromatic protons on the disubstituted benzene ring are expected. | [7][10] |
| ¹³C NMR (in CDCl₃) | Resonances for the isothiocyanate carbon and the aromatic carbons, including the carbon attached to the bromine atom, are observed. | [7][11] |
| IR (KBr disc) | A strong, characteristic absorption band for the asymmetric -N=C=S stretch is a key feature. | [7][11] |
| Mass Spectrometry (EI) | The mass spectrum shows the molecular ion peak and fragmentation patterns consistent with the structure. | [7][8] |
Experimental Protocols
Synthesis of 4-Bromophenyl isothiocyanate from 4-Bromoaniline (B143363)
A common and effective method for synthesizing aryl isothiocyanates is the reaction of the corresponding primary amine with carbon disulfide. The following is a generalized protocol adapted from established procedures.[12]
Materials:
-
4-Bromoaniline
-
Carbon disulfide (CS₂)
-
Concentrated aqueous ammonia (B1221849)
-
Lead nitrate (B79036) (Pb(NO₃)₂)
-
95% Ethanol
-
Diethyl ether
-
Water
Procedure:
-
Dithiocarbamate (B8719985) Salt Formation: In a stoppered flask, dissolve 4-bromoaniline in 95% ethanol. Cool the solution to 10-15 °C. To this solution, add carbon disulfide followed by the slow addition of concentrated aqueous ammonia while shaking. Heat is evolved, and the intermediate ammonium (B1175870) dithiocarbamate salt will precipitate. Allow the mixture to stand overnight to ensure complete crystallization.
-
Filtration and Dissolution: Filter the crystalline dithiocarbamate salt and wash it with diethyl ether. Dissolve the collected crystals in cold water.
-
Reaction with Lead Nitrate: While stirring the aqueous solution of the dithiocarbamate salt, slowly add a solution of lead nitrate in water. A heavy precipitate of lead sulfide (B99878) will form.
-
Steam Distillation: Transfer the reaction mixture to a steam distillation apparatus. Steam distill the mixture. The 4-Bromophenyl isothiocyanate will co-distill with the water.
-
Isolation: The oily product in the distillate is separated, dried over a suitable drying agent (e.g., anhydrous MgSO₄ or CaCl₂), and can be further purified.
Caption: Synthesis and purification workflow for 4-Bromophenyl isothiocyanate.
Purification
Crude 4-Bromophenyl isothiocyanate can be purified by one of the following methods:
-
Recrystallization: The compound can be recrystallized from boiling n-hexane.[4][9] Any insoluble material is likely the corresponding urea (B33335) impurity.
-
Steam Distillation: As described in the synthesis protocol, steam distillation is an effective purification method. After distillation, the collected product is extracted with an organic solvent like diethyl ether, washed, dried, and the solvent is evaporated.[4][9]
Chemical Reactivity and Applications
The electrophilic carbon of the isothiocyanate group is the center of reactivity in 4-Bromophenyl isothiocyanate. It readily reacts with various nucleophiles.[13] This reactivity makes it a valuable building block in organic synthesis.[4]
-
Reaction with Amines: It reacts with primary and secondary amines to form N,N'-disubstituted thioureas.
-
Reaction with Alcohols and Thiols: It reacts with alcohols and thiols to produce thiocarbamates and dithiocarbamates, respectively.
This compound serves as a key intermediate in the synthesis of more complex molecules, including those with potential applications in the pharmaceutical and agrochemical industries.[4][14] For example, it has been used in the synthesis of 1-(4-bromophenyl)-3-ethyl-(1,2-dideoxy-D-glycero-α-D-galacto-heptofurano)[2,1-d]imidazolidine-2-thione, a compound with potential pharmaceutical value.[3][4][9]
Caption: Reactions of 4-Bromophenyl isothiocyanate with common nucleophiles.
Biological Activity and Potential Signaling Pathways
While specific studies on the signaling pathways of 4-Bromophenyl isothiocyanate are limited, the broader class of isothiocyanates (ITCs) is well-researched for its biological activities, particularly its anti-cancer properties.[14][15][16][17] ITCs are known to modulate several key cellular signaling pathways involved in carcinogenesis.
-
Nrf2 Activation: Isothiocyanates are potent activators of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[15][18] Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxification enzymes. Activation of this pathway can protect cells from carcinogenic insults.
-
NF-κB Inhibition: ITCs can inhibit the NF-κB (Nuclear factor-kappa B) signaling pathway.[15][17] NF-κB is involved in inflammation and cell survival, and its inhibition can lead to apoptosis (programmed cell death) in cancer cells.
-
Induction of Apoptosis and Cell Cycle Arrest: By modulating pathways like Nrf2 and NF-κB, and by increasing reactive oxygen species (ROS), ITCs can induce apoptosis and cause cell cycle arrest in various cancer cell lines.[16][17]
Caption: General signaling pathways modulated by isothiocyanates in cancer cells.
Safety and Handling
4-Bromophenyl isothiocyanate is classified as harmful and an irritant. It is harmful if swallowed, in contact with skin, or if inhaled.[1][6][19] It causes skin and serious eye irritation and may cause respiratory irritation.[3][6] It may also cause allergy or asthma symptoms or breathing difficulties if inhaled.[19]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[6][19] In case of insufficient ventilation, wear respiratory protection.[19]
-
Handling: Handle in a well-ventilated area or under a chemical fume hood.[19][20] Avoid contact with skin, eyes, and clothing.[19] Do not breathe dust.[6]
-
Storage: Store in a dry, cool, and well-ventilated place.[20] The container should be kept tightly closed.[6][20] It is recommended to store it in a refrigerator.[4][6] The material is moisture-sensitive.[4][6]
References
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